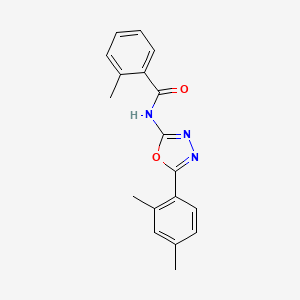![molecular formula C13H10N2O5 B2607701 4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione CAS No. 176383-22-5](/img/structure/B2607701.png)
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known by its other names such as NPD-018, 2,5-dioxo-4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine, and 2,5-dioxo-4-(2-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,4-b]pyridine.
Scientific Research Applications
Synthesis and Reactivity
Research on related heterocyclic compounds, such as hydantoin derivatives, highlights their significance in medicinal chemistry due to a variety of biological and pharmacological activities. These compounds serve as crucial scaffolds for developing therapeutics and agrochemicals, demonstrating versatile synthetic pathways and applications in creating novel organic compounds (Shaikh et al., 2023). Similarly, the synthesis and applications of pyrrolidine derivatives in drug discovery emphasize the strategic use of nitrogen heterocycles in creating compounds for treating human diseases, showcasing the importance of stereochemistry and three-dimensional structural aspects in medicinal chemistry (Li Petri et al., 2021).
Catalysis and Material Science
The use of hybrid catalysts in synthesizing heterocyclic scaffolds, such as pyranopyrimidines, has been extensively studied, indicating the broad applicability of these structures in medicinal and pharmaceutical industries. This research sheds light on the synthesis of structurally complex compounds using one-pot multicomponent reactions, which could inform approaches to synthesizing and modifying compounds like "4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione" (Parmar et al., 2023).
Optoelectronic Applications
Research into diketopyrrolopyrroles and their optical properties highlights the significant potential of heterocyclic compounds in optoelectronics, including applications in high-quality pigments, solar cells, and fluorescence imaging. This underscores the relevance of exploring the optical and electronic characteristics of related compounds for developing new materials (Grzybowski & Gryko, 2015).
Environmental and Safety Considerations
Studies on the environmental fate and safety of compounds such as mesotrione, a herbicide structurally related to nitrophenyl derivatives, provide valuable insights into the environmental impact, degradation pathways, and safety profiles of novel compounds. Such research is crucial for assessing the ecological and human health implications of new chemicals before their widespread use (Carles et al., 2017).
properties
IUPAC Name |
4-(2-nitrophenyl)-1,3,4,7-tetrahydrofuro[3,4-b]pyridine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-11-5-8(12-9(14-11)6-20-13(12)17)7-3-1-2-4-10(7)15(18)19/h1-4,8H,5-6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFRQZYHXHDEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(COC2=O)NC1=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)

![7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2607625.png)

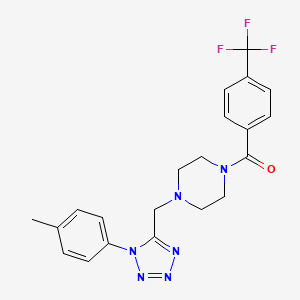
![1-methyl-8-phenyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2607633.png)
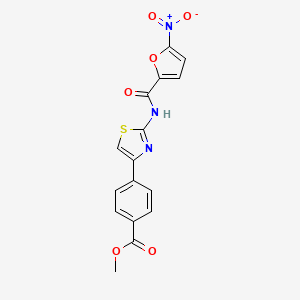
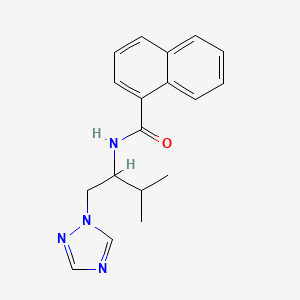

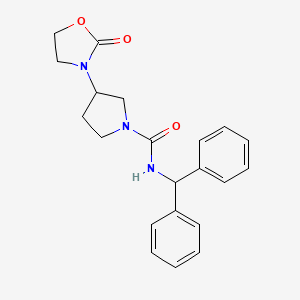
![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2607638.png)
